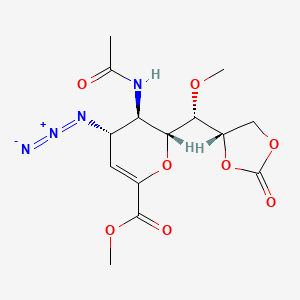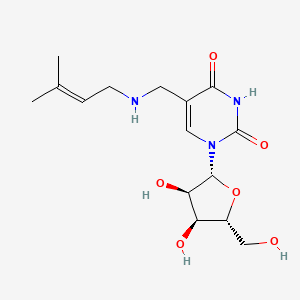
5-(Isopentenylaminomethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopentenylaminomethyl)uridine is a modified uridine nucleoside. It is a naturally occurring compound found in transfer RNA (tRNA) and plays a crucial role in the proper functioning of the genetic code during protein synthesis . The compound is characterized by the presence of an isopentenyl group attached to the aminomethyl side chain of uridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopentenylaminomethyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the alkylation of uridine with isopentenyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
5-(Isopentenylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The isopentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 5-amino-2’-deoxyuridine and 5-iodo-2’-deoxyuridine .
科学的研究の応用
5-(Isopentenylaminomethyl)uridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(Isopentenylaminomethyl)uridine involves its incorporation into tRNA, where it plays a role in the proper decoding of the genetic code during protein synthesis. The isopentenyl group enhances the stability and functionality of tRNA, ensuring accurate translation of mRNA into proteins . The compound interacts with various molecular targets, including ribosomal RNA and aminoacyl-tRNA synthetases, to facilitate efficient protein synthesis .
類似化合物との比較
Similar Compounds
2-Thio-5-(Isopentenylaminomethyl)uridine: Another modified uridine nucleoside found in tRNA.
5-Amino-2’-deoxyuridine: A derivative of 5-(Isopentenylaminomethyl)uridine used in biochemical research.
5-Iodo-2’-deoxyuridine: Another derivative used in DNA and RNA studies.
Uniqueness
This compound is unique due to its specific role in tRNA modification and its ability to enhance the stability and functionality of tRNA. This makes it a valuable compound in the study of genetic code translation and protein synthesis .
特性
分子式 |
C15H23N3O6 |
|---|---|
分子量 |
341.36 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 |
InChIキー |
BDYFCYHXUPHLAY-HKUMRIAESA-N |
異性体SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
正規SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
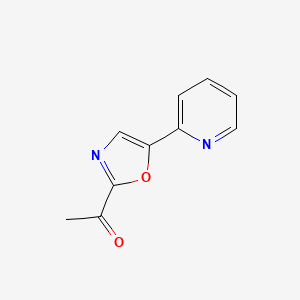
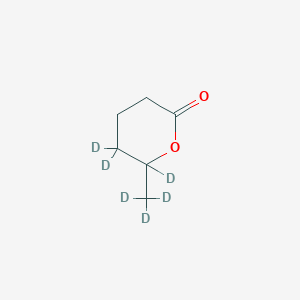
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
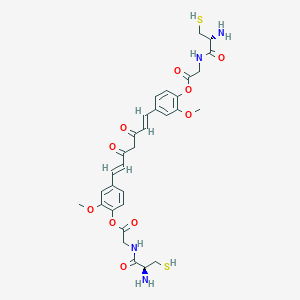
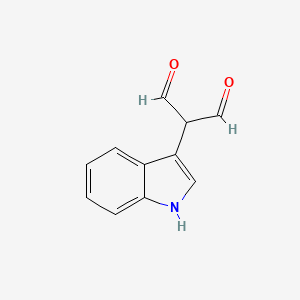

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
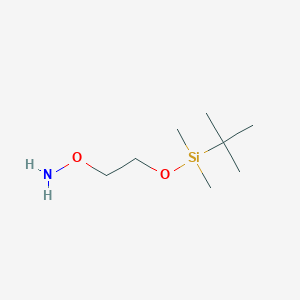
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

